molecular formula C17H18F3N3O2S B2590911 N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921569-68-8

N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2590911
CAS No.: 921569-68-8
M. Wt: 385.41
InChI Key: DGAWXFDCUXTTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a structurally complex imidazole derivative featuring a trifluoromethylbenzylthio substituent, a hydroxymethyl group at the 5-position of the imidazole ring, and an N-allyl acetamide side chain. The trifluoromethyl group is a common pharmacophore enhancing metabolic stability and lipophilicity, while the hydroxymethyl group may improve solubility .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-2-6-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-4-3-5-13(7-12)17(18,19)20/h2-5,7-8,24H,1,6,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWXFDCUXTTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Imidazole Ring : This heterocyclic structure is known for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and can influence pharmacokinetics.
  • Allyl and Hydroxymethyl Substituents : These groups may contribute to the compound's reactivity and biological interactions.

The molecular formula of this compound is C15H18F3N3O2SC_{15}H_{18}F_3N_3O_2S.

Antiproliferative Activity

Research indicates that imidazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on imidazole derivatives demonstrated that modifications at the 1-position of the imidazole ring significantly impacted cytotoxicity. The introduction of lipophilic groups enhanced membrane permeability, leading to increased antiproliferative activity. For example, derivatives with longer alkyl chains showed improved potency (IC50 values as low as 16.38 μM) compared to their shorter-chain counterparts .

Antibacterial Activity

The antibacterial potential of this compound has not been extensively documented. However, similar compounds have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 4 μg/mL .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. Compounds structurally related to this compound have shown moderate activity against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 128 μg/mL .

Summary of Biological Activities

Activity TypeAssessed Strains/Cell LinesIC50/MIC Values
AntiproliferativeMDA-MB-23116.38 μM
AntibacterialStaphylococcus aureus (MRSA)4 μg/mL
AntifungalCandida albicans64 μg/mL

Structure-Activity Relationship Findings

Compound VariantStructural ModificationBiological Activity
Base CompoundNoneReference
Variant ALonger alkyl chainIncreased potency
Variant BTrifluoromethyl groupEnhanced lipophilicity

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Imidazole derivatives, including compounds similar to N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, are increasingly recognized for their anticancer properties. The imidazole ring is known to interact with biological targets effectively, exhibiting mechanisms that can inhibit tumor growth and induce apoptosis in cancer cells. Research suggests that these compounds can overcome drug resistance due to their multi-target action profiles, which is crucial in developing effective cancer therapies .

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that imidazole-based compounds can exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways . The presence of the trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against resistant strains of bacteria.

Biological Activities

Anti-inflammatory Effects
Compounds with imidazole moieties have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests that this compound could be explored for treating inflammatory diseases .

Potential as Drug Delivery Agents
The unique structural characteristics of imidazole derivatives allow them to function as carriers in drug delivery systems. Their ability to form supramolecular complexes through noncovalent interactions enhances their utility in targeted drug delivery applications. This property can be exploited for delivering anticancer drugs or antibiotics directly to affected tissues, minimizing side effects and improving therapeutic outcomes .

Case Study 1: Anticancer Activity

In a study evaluating various imidazole derivatives, a compound structurally related to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The IC50 values were reported below 10 μM, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives reported in recent studies, focusing on synthetic strategies, substituent effects, and physicochemical properties.

Structural and Functional Group Analogues

A. Benzimidazole-Acetamide Derivatives ()
Compounds such as 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-ones () and N-(5-bromo-1H-benzo[d]imidazol-2-yl) acetamides () share the acetamide-imidazole backbone but differ in substituents. For example:

  • Compound 5a–o (): Feature hydrosulfonyl groups at the 5-position, synthesized via chlorosulfonation and cyclization.
  • Compound 3 () : Contains a thiazol-2-yl acetamide group and a 4-fluorophenyl substituent. The thiazole ring may enhance π-stacking interactions compared to the target’s allyl group .

B. Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids () Derivatives like 9a–e incorporate triazole and thiazole moieties linked to a benzoimidazole core. Key differences include:

  • Compound 9e : Features a 4-methoxyphenyl-thiazole substituent, introducing electron-donating effects absent in the target compound .

Key Observations :

  • The target compound’s trifluoromethylbenzylthio group likely requires a nucleophilic substitution step (e.g., using 3-(trifluoromethyl)benzyl mercaptan), analogous to methods in .
  • Cu-mediated N-arylation () contrasts with the target’s N-allylation, which may involve milder conditions .
Physicochemical and Spectral Properties
Compound Melting Point (°C) Notable NMR Shifts (δ, ppm) Key Functional Groups Reference
Target Compound Not reported Hypothetical: δ 7.8 (imidazole H), δ 4.5 (CH₂-S), δ 2.1 (CH₃-CO) Trifluoromethyl, hydroxymethyl, thioether
9c () 210–212 δ 8.2 (triazole H), δ 7.6 (Br-C₆H₄) Bromophenyl, triazole, thiazole
Compound 3 () 168–170 δ 7.9 (imidazole H), δ 4.3 (CH₂-S) Fluorophenyl, thiazole

Key Observations :

  • The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (δ -60 to -70 ppm), a feature absent in analogues from and .
  • Hydroxymethyl groups (δ 3.5–4.0 ppm in ¹H NMR) may enhance solubility compared to hydrosulfonyl or halogenated analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide and its analogs?

  • Methodology : Nucleophilic substitution reactions are frequently used to introduce thioether linkages (e.g., substituting a chloroacetamide group with a thiol-containing imidazole derivative under basic conditions). For instance, potassium carbonate in ethanol facilitates the reaction between 2-mercaptoimidazoles and chloroacetamides (see Scheme 1 in and Method D in ). Reflux conditions in acetic acid or ethanol are typical for optimizing yield and purity .
  • Key Considerations : Solvent choice (e.g., ethanol for solubility), reaction time (3–5 hours for reflux), and purification via recrystallization (ethanol or DMF/acetic acid mixtures) are critical to isolate the product .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
  • ¹H/¹³C NMR to verify substituent positions (e.g., allyl protons at δ 5.0–5.5 ppm and trifluoromethyl benzyl protons at δ 4.5–4.8 ppm).
  • Elemental analysis (C, H, N, S) to ensure purity (>95%) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated bond angles and dihedrals, as in ) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀.
  • Antioxidant activity : DPPH radical scavenging assays .
    • Note : pH-dependent activity (e.g., enhanced antimicrobial effects at acidic pH) should be explored .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) elucidate its interaction with biological targets?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/SDD basis sets to analyze bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potential surfaces .
  • Molecular docking : Simulate binding to COX-1/2 enzymes (see ) or antimicrobial targets (e.g., bacterial thioredoxin reductase) using AutoDock Vina .
    • Outcome : Identify key interactions (e.g., hydrogen bonds with active-site residues or π-π stacking with aromatic moieties) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the trifluoromethyl group with halogens) to isolate structure-activity relationships (SAR) .
    • Example : Variability in COX inhibition ( ) may arise from differences in cell membrane permeability or assay protocols .

Q. How can reaction mechanisms for thioether formation and acetamide coupling be experimentally verified?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate constants.
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in intermediates.
  • Trapping experiments : Identify transient species (e.g., sulfenyl chlorides) using scavengers like thiourea .
    • Insight : highlights the role of acetic acid in stabilizing intermediates during thiadiazole synthesis .

Data Contradiction Analysis

Q. Why might reported cytotoxicity values vary between studies using similar cell lines?

  • Factors :

  • Cell passage number : Higher passage numbers may reduce sensitivity.
  • Solvent effects : DMSO concentration >0.1% can artifactually inflate toxicity.
  • Assay endpoints : MTT (mitochondrial activity) vs. trypan blue (membrane integrity) yield different IC₅₀ values .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

Methodological Optimization

Q. What reaction conditions maximize yield for introducing the hydroxymethyl group on the imidazole ring?

  • Optimized Protocol :

  • Reagents : Use paraformaldehyde in DMF at 80°C for 6 hours.
  • Catalyst : Employ p-toluenesulfonic acid (10 mol%) to accelerate hydroxymethylation.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
    • Yield Improvement : reports >70% yield for analogous acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.